
Methyl 3-(2-bromophenyl)-2-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-bromophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of propanoic acid, where the hydrogen atom in the 3-position is replaced by a 2-bromophenyl group, and the carboxyl group is esterified with a methyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-bromophenyl)-2-oxopropanoate can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the process, making it more suitable for large-scale production.
化学反应分析
Types of Reactions
Methyl 3-(2-bromophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(2-bromophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.
作用机制
The mechanism of action of Methyl 3-(2-bromophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the 2-position can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-chlorophenyl)-2-oxopropanoate
- Methyl 3-(2-fluorophenyl)-2-oxopropanoate
- Methyl 3-(2-iodophenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(2-bromophenyl)-2-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable tool in synthetic and medicinal chemistry.
属性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
methyl 3-(2-bromophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI 键 |
HCDXZLQIMPQGLT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=O)CC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



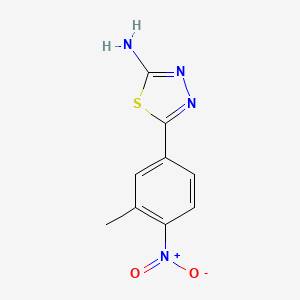
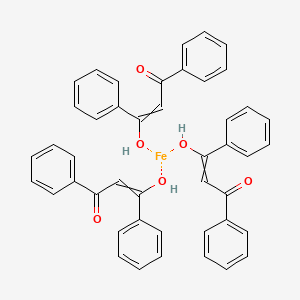
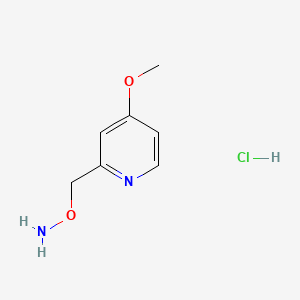
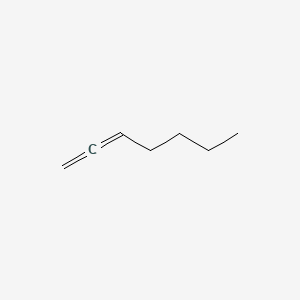
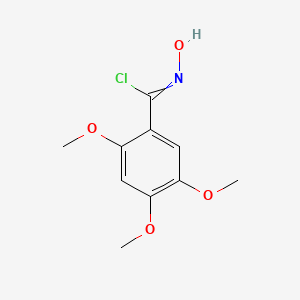

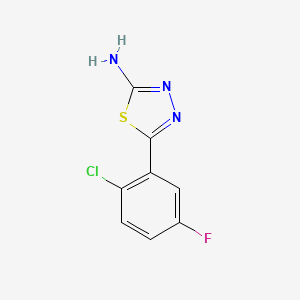
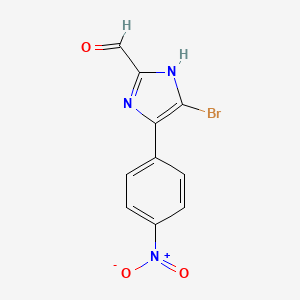

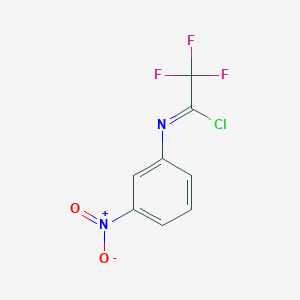
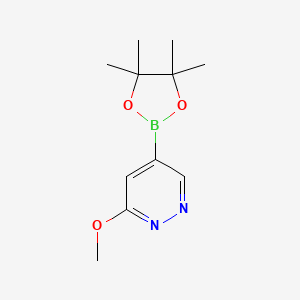
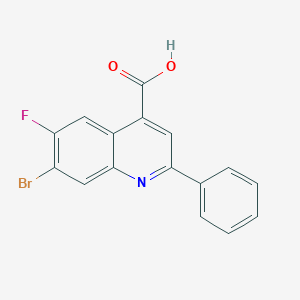
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)
